molecular formula C7H12N4O2 B2715681 5-Amino-1-(2-hydroxyethyl)-2-methyl-1H-imidazole-4-carboxamide CAS No. 89852-62-0

5-Amino-1-(2-hydroxyethyl)-2-methyl-1H-imidazole-4-carboxamide

Cat. No. B2715681
CAS RN: 89852-62-0
M. Wt: 184.199
InChI Key: RKAHFWIPNHOKFB-UHFFFAOYSA-N
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Description

5-Amino-1-(2-hydroxyethyl)pyrazole is a chemical compound used in pharmaceutical and bioactive molecule synthesis . It has noteworthy antimicrobial and antifungal attributes, showcasing promise for drug development targeting infectious diseases .


Synthesis Analysis

5-Amino-1-(2-hydroxyethyl)imidazole-4-carboxamide (AHIC) has been synthesized and crystallized in the monoclinic space group P 2 1 / c . The molecular conformation of AHIC is stabilized by intramolecular hydrogen bonding between the 5-amino and the vicinal carboxamide moiety, resulting in an extended planar structural pattern .


Molecular Structure Analysis

The molecular geometries of AHIC and a similar compound, 5-amino-1-(2-chloroethyl)-4-cyanoimidazole (ACCI), differ due to the differences in the substituents at the 1- and 4-positions of the imidazole ring . The presence of the cyano group in the 4-position of ACCI prevents the formation of an intramolecular hydrogen bond .


Physical And Chemical Properties Analysis

5-Amino-1-(2-hydroxyethyl)pyrazole is a solid at 20 degrees Celsius . It has a molecular weight of 127.15 . It is air sensitive and should be stored under inert gas . Its melting point ranges from 107.0 to 109.0 degrees Celsius .

Safety And Hazards

This compound can cause skin irritation and serious eye irritation . It may also cause respiratory irritation if inhaled . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

5-amino-1-(2-hydroxyethyl)-2-methylimidazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O2/c1-4-10-5(7(9)13)6(8)11(4)2-3-12/h12H,2-3,8H2,1H3,(H2,9,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKAHFWIPNHOKFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(N1CCO)N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-1-(2-hydroxyethyl)-2-methyl-1H-imidazole-4-carboxamide

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